2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a benzimidazole ring, a sulfanyl group, and a hydrazide linkage
Preparation Methods
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol group reacts with a suitable leaving group on the benzimidazole ring.
Hydrazide Formation: The hydrazide linkage is formed by reacting the benzimidazole derivative with hydrazine or its derivatives.
Condensation with Trimethoxybenzaldehyde: The final step involves the condensation of the hydrazide with 3,4,5-trimethoxybenzaldehyde under acidic or basic conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with strong nucleophiles.
Hydrolysis: The hydrazide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and hydrazine derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with biological targets.
Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of benzimidazole derivatives with enzymes and receptors.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for various applications.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole ring can bind to the active sites of enzymes, inhibiting their activity. The hydrazide linkage allows for the formation of hydrogen bonds with biological molecules, enhancing its binding affinity. The trimethoxyphenyl group can interact with hydrophobic pockets in proteins, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives with varying substituents on the benzimidazole ring or different functional groups attached to the hydrazide linkage. For example:
2-(1H-benzimidazol-2-ylsulfanyl)acetic acid hydrazide: Lacks the trimethoxyphenyl group, resulting in different biological activity and chemical properties.
2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide: Contains a single methoxy group, which may alter its interaction with biological targets compared to the trimethoxy derivative.
The uniqueness of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H20N4O4S |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H20N4O4S/c1-25-15-8-12(9-16(26-2)18(15)27-3)10-20-23-17(24)11-28-19-21-13-6-4-5-7-14(13)22-19/h4-10H,11H2,1-3H3,(H,21,22)(H,23,24)/b20-10+ |
InChI Key |
BATQWYLUEYDBOT-KEBDBYFISA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CSC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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